Ethyl malonyl chloride

Descripción general

Descripción

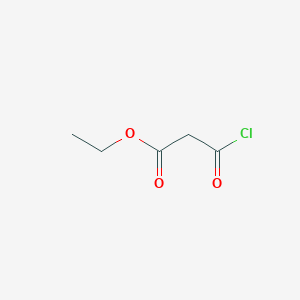

Ethyl malonyl chloride is an organic compound with the molecular formula C5H7ClO3. It is a versatile acylating agent used in various chemical reactions and synthesis processes. This compound is known for its reactivity and is commonly used in the preparation of other chemical compounds, especially in the pharmaceutical and chemical industries .

Métodos De Preparación

Ethyl malonyl chloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The green chemistry approach has shown that the conversion rates are higher when the reaction is carried out without solvents .

Análisis De Reacciones Químicas

Ethyl malonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: It reacts with nucleophiles such as amines, hydrazines, and propargyl alcohols to form amides, hydrazides, and esters.

Cycloaddition reactions: In the presence of bases like 2-chloropyridine or N-methylimidazole, it can undergo [2+2] or [2+2+2] cycloaddition reactions to form β-lactam-3-carboxylates or oxazin-4-one derivatives.

Hydrolysis: It can be hydrolyzed to form ethyl malonic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Nucleophilic Substitution Reactions

EMC is predominantly utilized in nucleophilic substitution reactions to synthesize esters and amides. In a notable study, EMC was reacted with various amines under mild conditions, yielding corresponding amides, which are critical intermediates in pharmaceuticals and agrochemicals .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing complex bioactive molecules. For example, it has been used to create 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks . These derivatives hold promise for drug development due to their structural similarity to peptides.

Materials Science

Liquid-Crystalline Methanofullerodendrimers

EMC plays a crucial role in the synthesis of liquid-crystalline methanofullerodendrimers. Researchers have demonstrated that EMC can be employed to create materials with tailored optical and electronic properties through precise chemical manipulations . This application highlights its significance in advanced materials science.

| Application | Description |

|---|---|

| Nucleophilic Substitution | Synthesis of esters and amides for pharmaceuticals |

| Bioactive Compound Synthesis | Precursor for peptidomimetic building blocks |

| Materials Science | Creation of liquid-crystalline methanofullerodendrimers |

Synthetic Biology and Biotechnology

In synthetic biology, EMC is utilized to engineer metabolic pathways. It allows researchers to introduce or enhance specific biochemical reactions aimed at producing high-value compounds . Its ability to undergo diverse chemical transformations underscores its versatility in tailoring bioactivities for various applications.

Case Study 1: Synthesis of Amides

In an experimental setup, EMC was reacted with propargylamines to produce 3-pyrrolin-2-ones via amidation followed by base-catalyzed cyclization. This reaction not only demonstrated the efficiency of EMC as an acylating agent but also highlighted its potential in synthesizing complex cyclic compounds .

Case Study 2: Development of Peptidomimetics

A study focused on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using EMC as a key building block. The resulting compounds exhibited promising biological activity, showcasing EMC's utility in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of ethyl malonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the synthesis of β-lactam-3-carboxylates, the reaction proceeds through a nucleophilic substitution mechanism followed by cyclization .

Comparación Con Compuestos Similares

Ethyl malonyl chloride is similar to other malonyl chlorides, such as mthis compound and dimthis compound. it is unique in its reactivity and the specific derivatives it forms. Similar compounds include:

Mthis compound: Used in similar acylation reactions but with different reactivity and product profiles.

Dimthis compound: Another malonyl chloride with distinct applications in organic synthesis.

Diethyl malonate: The diester of malonic acid, used in the malonic ester synthesis.

This compound stands out due to its specific applications in the synthesis of liquid-crystalline materials and peptidomimetic building blocks .

Actividad Biológica

Ethyl malonyl chloride (EMC) is an important compound in organic synthesis, particularly as a reagent in the formation of various biologically active molecules. This article reviews the biological activity of this compound, focusing on its metabolic pathways, synthesis methods, and applications in medicinal chemistry.

Overview of this compound

This compound is an acid chloride derived from malonic acid. It is primarily utilized in the synthesis of malonamides and other derivatives that exhibit significant biological activities. The compound plays a crucial role in various metabolic pathways, particularly in bacteria such as Methylobacterium extorquens, where it participates in the ethylmalonyl-CoA pathway.

Metabolic Pathways

In Methylobacterium extorquens, ethyl malonyl-CoA is a key intermediate in the ethylmalonyl-CoA (EMC) pathway, which is essential for carbon assimilation from ethylamine. The EMC pathway allows for the conversion of acetyl-CoA into glyoxylate, malate, and succinate, facilitating efficient carbon flux under specific growth conditions. Research indicates that the enzyme ethylmalonyl-CoA mutase (Ecm) acts as a regulatory control point within this pathway, balancing the production and consumption of toxic intermediates like glyoxylate .

Synthesis Methods

This compound can be synthesized via several methods, including solvent-free processes that enhance conversion rates. A study reported that the conversion of ethyl malonic acid to this compound was 84.39% in solvent processes and improved to 98.23% when conducted without solvents . This green chemistry approach not only increases yield but also minimizes environmental impact.

Biological Activity

The biological activity of this compound has been explored primarily through its derivatives:

- Antibacterial Activity : this compound derivatives have shown promising antibacterial properties. For instance, a series of tetramates synthesized from EMC exhibited varying degrees of activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 µg/mL .

- Cytotoxicity : The cytotoxic effects of compounds derived from this compound were assessed on various cell lines, including HeLa and HEK-293. The effective concentration (EC50) values indicated that some derivatives possess significant therapeutic potential with favorable therapeutic ratios .

Case Studies

- Metabolic Control Point Study : A detailed study on Methylobacterium extorquens revealed that Ecm levels are controlled at the transcriptional level, allowing for rapid acclimation to changes in substrate availability. This adaptability is crucial for maintaining metabolic balance and optimizing growth conditions .

- Synthesis and Activity Correlation : Research demonstrated that modifying the reaction conditions during the synthesis of EMC derivatives can significantly influence their biological activity. For example, variations in base strength during reactions with imines led to different selectivity outcomes, impacting the efficiency of producing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl malonyl chloride, and how can purity be ensured during purification?

this compound is typically synthesized via selective saponification of dialkyl malonates followed by chlorination. A solvent-free approach using monoalkyl malonic acid and thionyl chloride (SOCl₂) achieves higher yields (93–98%) compared to solvent-based methods (78–84%) . Purification involves removing residual triethylamine hydrochloride by filtration through silica with low-polarity eluents (e.g., Et₂O/hexane 4:1) . Anhydrous conditions are critical to prevent hydrolysis, requiring solvents like diethyl ether dried over CaCl₂ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its high reactivity and toxicity (GHS05 hazard classification), researchers must use protective equipment (goggles, gloves, fume hoods) and avoid moisture exposure . Storage at 2–8°C minimizes degradation, and disposal should follow federal/state regulations for corrosive substances (UN 3265) . Neutralizing residual reagent with 1M NaOH before extraction into ethyl acetate is recommended .

Q. How does this compound function as an acylating agent in nucleophilic substitution reactions?

this compound reacts with nucleophiles (amines, alcohols) via its electrophilic carbonyl groups. For example, amidation with propargylamines forms intermediates that undergo 5-exo-dig cyclization to yield 3-pyrrolin-2-ones . Stirring with triethylamine (TEA) in dry dichloromethane (DCM) under N₂ ensures efficient acylation .

Advanced Research Questions

Q. How can annuloselectivity ([2+2] vs. [2+2+2] cycloaddition) be controlled in reactions between this compound and imines?

Selectivity depends on the nucleophilicity of the base. Weak bases like 2-chloropyridine favor [2+2] cycloaddition, producing trans-β-lactam-3-carboxylates (up to 93% yield). Strong bases like N-methylimidazole promote [2+2+2] reactions, forming 2,3-dihydro-1,3-oxazin-4-ones (99% yield) via ketene intermediates . Mechanistic studies suggest base strength modulates the reaction pathway by stabilizing transient intermediates .

Q. What role does this compound play in synthesizing antitubercular agents, and how are structural analogs optimized?

this compound enables the synthesis of 1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides, which show antitubercular activity. The key step involves acylation of enamines (from benzylamine and 2-oxocyclohexanecarboxylate) to form intermediates for intramolecular condensation . Modifying the amine component (e.g., hetarylamines) enhances bioactivity by altering electron density and steric effects .

Q. How does this compound contribute to polyketide synthase (PKS) studies, particularly in domain coordination?

In PKSs, ethyl malonyl-CoA acts as an extender unit, where its malonyl group integrates into polyketide chains. Sector analysis of ketoreductase (KR) domains reveals associations with ethyl malonyl-acyltransferase (AT) types, suggesting evolutionary optimization for malonyl incorporation without α-carbon epimerization . This insight aids in engineering PKSs for novel natural product biosynthesis .

Q. What methodologies resolve contradictions in kinetic data for solvent-free vs. solvent-based syntheses of this compound?

Solvent-free chlorination of monoethyl malonic acid follows first-order kinetics with 98% conversion, outperforming solvent-based methods (84%). Discrepancies arise from reduced diffusion barriers and side reactions in solvent systems. Green chemistry metrics (e.g., atom economy, E-factor) validate the solvent-free approach as superior for scalability .

Q. Methodological Considerations

- Experimental Design : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Data Analysis : Monitor reaction progress via TLC or GC-MS, particularly for cycloadditions .

- Troubleshooting : Cloudy reaction mixtures indicate incomplete acylation; additional TEA or prolonged stirring may resolve this .

Propiedades

IUPAC Name |

ethyl 3-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFADUNOPOSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189786 | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36239-09-5 | |

| Record name | Ethyl 3-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.